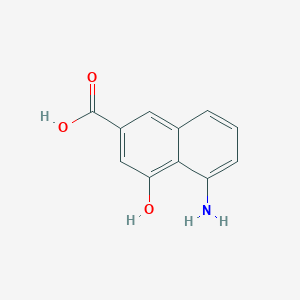

5-Amino-4-hydroxy-2-naphthalenecarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c12-8-3-1-2-6-4-7(11(14)15)5-9(13)10(6)8/h1-5,13H,12H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAWIOOFWZPTEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2C(=C1)N)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Amino 4 Hydroxy 2 Naphthalenecarboxylic Acid and Its Regioisomers

Strategies for the Construction of the Naphthalene (B1677914) Carbon Skeleton

The synthesis of the 5-amino-4-hydroxy-2-naphthalenecarboxylic acid framework can be achieved through various routes, ranging from modern microwave-assisted techniques to classical multi-step conversions from readily available naphthalene precursors. The primary challenges in these syntheses lie in controlling the placement of substituents on the naphthalene ring.

Microwave-Assisted Synthetic Approaches to 5-Amino-4-hydroxy-2-naphthoic Acids

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. A notable approach for the synthesis of 5-amino-4-hydroxy-2-naphthoic acid and its 7-amino regioisomer involves a key microwave-assisted Friedel-Crafts acylation step. This methodology provides a rapid and efficient pathway to the core structure.

The synthesis begins with the reaction of 3-nitrobenzaldehyde (B41214) and a carboxyphosphorane to regioselectively prepare an (E)-nitrophenylitaconate intermediate. This intermediate is then selectively reduced, for instance with zinc dust in acetic acid, to yield the corresponding amino derivative. The crucial ring closure is accomplished through an intramolecular Friedel-Crafts acylation, which is significantly enhanced by microwave irradiation. scirp.org This cyclization, followed by hydrolysis and esterification, furnishes a mixture of the 5-amino and 7-amino substituted naphthoic esters. nih.gov Microwave heating can dramatically reduce reaction times in such acylation reactions compared to conventional oil bath heating. researchgate.net

Table 1: Microwave-Assisted Synthesis Pathway Overview

| Step | Reaction Type | Key Reagents | Conditions | Product |

|---|---|---|---|---|

| 1 | Wittig-type Reaction | 3-Nitrobenzaldehyde, Carboxyphosphorane | - | (E)-Nitrophenylitaconate |

| 2 | Reduction | Zinc dust, Acetic acid | - | Amino derivative of itaconate |

| 3 | Cyclization | - | Microwave-assisted Friedel-Crafts acylation | Mixture of 5- and 7-aminonaphthoic esters (after hydrolysis & esterification) |

Multi-Step Conversions from Established Naphthalene Precursors

Classical synthetic strategies often rely on the functionalization of pre-existing naphthalene skeletons. A common and versatile starting material for many naphthalene derivatives is 2-naphthol. mdpi.com A well-established multi-step sequence to introduce amino and other functional groups can be envisioned.

A representative pathway could begin with the Bucherer reaction, which converts 2-naphthols into 2-naphthylamines. mdpi.com From the 2-aminonaphthalene intermediate, further functionalization can be achieved. For instance, electrophilic aromatic substitution reactions can introduce various groups, although controlling the position of these new substituents can be challenging. A subsequent step might involve introducing the carboxylic acid moiety via methods like Kolbe-Schmitt carboxylation or through organometallic intermediates, followed by the introduction of the hydroxyl group. While direct, multi-step syntheses for the target molecule from simple precursors are complex, they are built upon fundamental reactions in naphthalene chemistry.

Regioselectivity Control in Naphthalene Ring Functionalization Strategies

A significant hurdle in the synthesis of 5-amino-4-hydroxy-2-naphthalenecarboxylic acid is achieving the desired regiochemistry. Traditional electrophilic aromatic substitutions on naphthalene derivatives often yield mixtures of isomers, which can be difficult to separate. researchgate.net

In the context of the microwave-assisted synthesis described previously, the intramolecular Friedel-Crafts acylation lacks complete regioselectivity, leading to a mixture of the 5-amino and 7-amino isomers. nih.gov This necessitates a method for their separation. An effective strategy exploits the differential reactivity of the isomers. The 5-amino-substituted isomer can be selectively precipitated as an insoluble cobalt(II) complex salt. This is achieved by treating a solution of the isomeric mixture with cobalt(II) acetate. The resulting slurry allows for the convenient separation of the 5-amino isomer complex from the soluble 7-amino isomer. nih.gov This post-synthesis separation is a critical step for isolating the pure 5-amino-4-hydroxy-2-naphthalenecarboxylic acid precursor. Modern approaches using directing groups in metal-catalyzed C-H activation are also being explored to achieve high regioselectivity in naphthalene functionalization. nih.govacs.orgrsc.org

Post-Synthetic Modifications and Functional Group Interconversions on 5-Amino-4-hydroxy-2-naphthalenecarboxylic Acid

Once the 5-amino-4-hydroxy-2-naphthalenecarboxylic acid molecule is synthesized, its three distinct functional groups—amino, hydroxyl, and carboxylic acid—offer numerous opportunities for further chemical modification. These transformations are key to creating diverse libraries of compounds for various applications.

Derivatization Reactions of the Amino and Hydroxyl Groups

The amino (-NH2) and hydroxyl (-OH) groups are nucleophilic and can undergo a variety of derivatization reactions. These modifications can alter the molecule's physical, chemical, and biological properties.

Acylation: Both the amino and hydroxyl groups can be acylated using acyl chlorides or acid anhydrides to form amides and esters, respectively. nih.gov For example, reaction with acetyl chloride would yield the corresponding acetamido and acetoxy derivatives.

Alkylation: The amino group can be alkylated using alkyl halides to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides, such as dansyl chloride, can be used to attach a sulfonamide group, which is a common strategy for introducing a fluorescent tag or modifying biological activity. nih.gov

Silylation: The hydroxyl group can be protected or modified by reacting with silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form silyl (B83357) ethers.

These derivatization reactions often require careful control of pH and stoichiometry to achieve selective modification if only one of the two groups is to be targeted.

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid (-COOH) group is a versatile functional handle for a wide range of chemical transformations, most notably the formation of amides and esters.

Esterification: The carboxylic acid can be converted to an ester through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with alkyl halides after converting the carboxylic acid to its carboxylate salt.

Amide Formation: The synthesis of amides is a fundamentally important transformation. libretexts.org This is typically achieved by first activating the carboxylic acid. A common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. google.com Alternatively, direct amidation can be accomplished using coupling agents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which facilitate the reaction between the carboxylic acid and an amine. nih.govorganic-chemistry.org

Table 2: Common Transformations of the Carboxylic Acid Group

| Transformation | Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|---|

| Esterification | Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) |

These synthetic and post-synthetic methodologies provide a robust toolkit for the creation and diversification of molecules based on the 5-amino-4-hydroxy-2-naphthalenecarboxylic acid scaffold.

Advanced Separation and Purification Techniques for Isomeric Naphthoic Acids

The synthesis of specific isomers of substituted naphthoic acids, including 5-amino-4-hydroxy-2-naphthalenecarboxylic acid, often results in a mixture of structurally similar compounds. The separation and purification of these isomers present a significant challenge due to their nearly identical physical and chemical properties. Advanced methodologies are therefore required to achieve high levels of purity, which is critical for subsequent applications. These methods often exploit subtle differences in isomer structure, reactivity, or interaction with a stationary phase.

Exploiting Differential Reactivities for Efficient Isomer Separation

One innovative approach to separating constitutional isomers of naphthoic acid leverages differences in their molecular recognition and self-assembly properties. A notable example is the separation of 1-naphthoic acid (1-NA) and 2-naphthoic acid (2-NA) through supramolecular gelation. rsc.org

In this method, an amphiphilic gelator, L-histidine derivative (LHC18), is used to form two-component supramolecular gels with the naphthoic acid isomers. rsc.org It was observed that while both isomers form gels with the gelator, the gel formed with 2-NA (2-NA/LHC18) undergoes a spontaneous and selective shrinking process at room temperature. The gel with 1-NA (1-NA/LHC18) remains stable under the same conditions. rsc.org

This differential behavior allows for a physical separation. When a mixture of 1-NA and 2-NA is gelled with LHC18, the subsequent shrinking of the 2-NA-containing gel phase effectively squeezes out the 1-NA, which can then be isolated from the solvent. This technique demonstrates how specific non-covalent interactions can be manipulated to achieve efficient separation of isomers that are otherwise difficult to distinguish. rsc.org The underlying principle relies on the distinct spatial arrangement of the carboxyl group in the isomers, which influences how they pack and interact within the supramolecular gel network.

Chromatographic Resolution Methods for Structural Homologues

Chromatography is a cornerstone of purification in synthetic chemistry, offering powerful methods for resolving mixtures of closely related structural homologues and isomers. chromatographytoday.com The choice of chromatographic technique and conditions is critical for achieving baseline separation of naphthoic acid derivatives.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique for this purpose. The separation of isomers can be optimized by modifying several key parameters:

Stationary Phase: The choice of column chemistry is paramount. While standard C18 columns are common, alternative stationary phases can offer different selectivities based on interactions like pi-pi stacking, hydrogen bonding, or dipole-dipole interactions, which can vary between isomers. chromatographytoday.com For instance, mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can provide unique selectivity for acidic compounds like naphthoic acids. helixchrom.com

Mobile Phase Composition: Adjusting the solvent system, including the organic modifier (e.g., acetonitrile, methanol), water content, and additives like acids (e.g., phosphoric acid, formic acid), can significantly alter the retention times and resolution of isomers. sielc.com

Particle Size: Using columns packed with smaller particles can increase column efficiency and improve resolution, although it may lead to higher backpressure. nsf.gov

Preparative HPLC scales up these principles to isolate larger quantities of a purified isomer from a crude mixture. nsf.govmanufacturingchemist.com The method is highly effective but can be solvent-intensive. nsf.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.com |

| Detection | UV | helixchrom.com |

| Application Note | Method is scalable for preparative separation and suitable for isolating impurities. | sielc.com |

Counter-Current Chromatography (CCC) offers a valuable alternative to traditional liquid-solid chromatography. High-speed counter-current chromatography (HSCCC) is a liquid-liquid partition technique that avoids the use of solid supports, eliminating issues like irreversible sample adsorption. nih.gov This method has been successfully applied to the preparative purification of naphthoic acid-related compounds, such as 4-hydroxy-1-naphthalenesulfonic acid sodium salt, to achieve purities exceeding 99%. nih.gov The separation relies on the differential partitioning of the isomers between two immiscible liquid phases.

Gel Permeation Chromatography (GPC) can also be employed, particularly for separating mixtures based on molecular size and shape. While isomers have the same molecular weight, subtle differences in their hydrodynamic volume can sometimes be exploited for separation. This technique has been shown to be effective for purifying mixtures of low molecular weight naphthalenesulfonic acid derivatives. nih.gov

Chemical Reactivity and Transformation Pathways of 5 Amino 4 Hydroxy 2 Naphthalenecarboxylic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core

The naphthalene core of 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid is highly activated towards electrophilic aromatic substitution due to the presence of the powerful electron-donating amino and hydroxyl groups. These groups increase the electron density of the aromatic rings, making them more susceptible to attack by electrophiles. libretexts.orgmasterorganicchemistry.com

The directing effects of the substituents are crucial in determining the regioselectivity of these reactions. Both the amino and hydroxyl groups are strong activating groups and are ortho, para-directors. libretexts.orgmasterorganicchemistry.com Conversely, the carboxylic acid group is a deactivating group and acts as a meta-director. youtube.com Given the positions of the existing groups, the activating effects of the amino and hydroxyl groups are dominant. Electrophilic attack is predicted to occur at positions that are ortho or para to these activating groups and are sterically accessible. The most likely positions for substitution are C1 and C3, which are ortho to the hydroxyl and amino groups, respectively.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influence | Predicted Reactivity |

| C1 | ortho to -OH | Highly Favored |

| C3 | ortho to -NH2 | Favored |

| C6 | para to -OH (on adjacent ring) | Minor Product |

| C7 | meta to -OH, ortho to -NH2 | Possible |

| C8 | para to -NH2 (on adjacent ring) | Minor Product |

Nucleophilic aromatic substitution (NAS) on this molecule is generally less favorable. masterorganicchemistry.comlibretexts.org NAS typically requires an electron-deficient aromatic ring, often achieved by the presence of strong electron-withdrawing groups, and a good leaving group. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com The naphthalene core of 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid is electron-rich due to the amino and hydroxyl groups, which disfavors the formation of the negatively charged Meisenheimer complex intermediate characteristic of the common SNAr mechanism. masterorganicchemistry.comlibretexts.org Such reactions would likely only proceed under harsh conditions or if a suitable leaving group (like a halogen) were introduced onto the ring in a prior step. rsc.org

Cyclization and Annulation Reactions Involving 5-Amino-4-hydroxy-2-naphthalenecarboxylic Acid

The multifunctional nature of 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid makes it a valuable precursor for the synthesis of complex heterocyclic systems through cyclization and annulation reactions. The amino, hydroxyl, and carboxylic acid groups can all participate in intramolecular ring-forming reactions. For instance, reaction with appropriate bifunctional reagents could lead to the formation of fused oxazines, diazines, or other heterocyclic structures, leveraging the nucleophilicity of the amino and hydroxyl groups. fardapaper.irdntb.gov.ua Intramolecular condensation between the amino and carboxylic acid groups, or the hydroxyl and carboxylic acid groups, could yield lactams and lactones, respectively, under suitable conditions. koreascience.krresearchgate.net

Palladium-Catalyzed C-H Activation and Arylation Strategies

Modern synthetic methodologies, particularly palladium-catalyzed C-H activation, offer powerful tools for the functionalization of the naphthalene core. The carboxylic acid group is a well-established directing group for ortho-C-H activation, facilitating the introduction of aryl or other groups at the C3 position. rsc.org This strategy proceeds through the formation of a palladacycle intermediate, enabling regioselective C-C bond formation. rsc.orgrsc.orgacs.org

Similarly, the amino group can also direct C-H activation, typically requiring protection (e.g., as an amide) to modulate its reactivity and directing ability. An amide-directed C-H activation would likely target the C6 position. The presence of multiple potential directing groups (-COOH and -NH2) presents both a challenge and an opportunity for selective functionalization, where reaction conditions could be tuned to favor one pathway over the other. Ruthenium-catalyzed C-H arylation is another complementary method that has been successfully applied to naphthol and naphthoic acid derivatives. nih.gov

Table 2: Potential C-H Activation Sites Directed by Functional Groups

| Directing Group | Potential Site of Activation | Reaction Type |

| Carboxylic Acid (-COOH) | C3 | ortho-Arylation/Alkylation |

| Amino (-NH2, protected) | C6 | ortho-Arylation/Alkylation |

| Hydroxyl (-OH) | C3 | ortho-Arylation/Alkylation |

Assembly of Fused Polycyclic Aromatic Systems

5-Amino-4-hydroxy-2-naphthalenecarboxylic acid serves as a building block for the construction of larger, fused polycyclic aromatic and heterocyclic systems. airo.co.inorganic-chemistry.org One established strategy involves the conversion of the amino group into a diazonium salt. This reactive intermediate can then undergo intramolecular cyclization (Pschorr reaction) if a suitable tethered aromatic ring is present, or it can be used in coupling reactions to build more complex scaffolds that are subsequently cyclized.

Furthermore, annulation reactions, such as those involving multicomponent reactions or palladium-catalyzed cascades, can be envisioned. fardapaper.irresearchgate.net For example, a palladium-catalyzed C8-H annulation protocol has been developed for 1-naphthoic acid derivatives to assemble benzanthrones. rsc.org A similar strategy, if applied to a derivative of 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid, could lead to novel, highly functionalized polycyclic structures.

Redox Chemistry of the Naphthalene Core and Its Functional Groups

The redox behavior of the molecule is primarily influenced by the easily oxidizable aminonaphthol core and the reducible carboxylic acid group.

Investigation of Oxidation Pathways for Hydroxyl and Amino Moieties

The aminonaphthol system is highly susceptible to oxidation. The electron-rich nature of the ring, due to the combined effect of the -OH and -NH2 groups, lowers the oxidation potential. Oxidation can proceed through various pathways, often leading to the formation of quinone-type structures. reddit.comresearchgate.netnih.gov

Chemical or electrochemical oxidation is expected to initially form a naphthoxyl radical, which can then lead to polymerization or further oxidation. mdpi.com Depending on the oxidant and reaction conditions, the likely products are derivatives of 1,4-naphthoquinone (B94277) or 1,2-naphthoquinone-imines. For instance, photosensitized oxidation of 1-naphthols has been shown to yield 1,4-naphthoquinones exclusively. rsc.org The presence of both amino and hydroxyl groups complicates the reaction, potentially leading to a mixture of products or polymerization if conditions are not carefully controlled.

Reductive Transformations of Specific Functionalities

The naphthalene ring itself is aromatic and generally resistant to reduction under mild conditions. The primary site for reduction within the molecule is the carboxylic acid group. Strong reducing agents, most notably lithium aluminum hydride (LiAlH4), can reduce the carboxylic acid to a primary alcohol, yielding 5-amino-4-hydroxy-2-(hydroxymethyl)naphthalene. chemguide.co.uklibretexts.org Milder reducing agents like sodium borohydride (B1222165) (NaBH4) are typically not reactive enough to reduce carboxylic acids. chemguide.co.uklibretexts.org

The amino and hydroxyl groups are generally stable under these reductive conditions. Therefore, selective reduction of the carboxylic acid functionality is a feasible and synthetically useful transformation for this molecule.

Mechanistic Investigations of Molecular Interactions and Activities Excluding Clinical Human Data

Structure-Activity Relationship (SAR) Studies of 5-Amino-4-hydroxy-2-naphthalenecarboxylic Acid Derivatives

Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For derivatives of 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid, these studies involve systematic modifications of the molecular structure to identify the key chemical features responsible for their biological effects.

The biological activity of 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid derivatives is profoundly influenced by the position and electronic properties of various substituents on the naphthalene (B1677914) ring. Research on related 2-naphthoic acid derivatives as allosteric modulators of N-methyl-D-aspartate (NMDA) receptors has provided valuable insights into these relationships. nih.gov

For instance, the addition of an amino or a hydroxyl group at the 3-position of 2-naphthoic acid has been shown to increase inhibitory activity at certain NMDA receptor subtypes, specifically those containing GluN1/GluN2C and GluN1/GluN2D subunits. nih.gov The carboxylic acid group is an essential substituent for the inhibitory activity of these compounds. nih.gov Further modifications, such as halogen and phenyl substitutions, can also enhance the antagonist potency at all NMDA receptor subtypes in a generally additive manner. nih.gov

The electronic nature of the substituents plays a critical role. Electron-withdrawing groups, for example, have been shown to contribute to the activity of certain hydroxynaphthalene-carboxamides as inhibitors of photosynthetic electron transport. nih.gov The table below summarizes the structure-activity relationships for a series of 2-naphthoic acid derivatives at NMDA receptors. nih.gov

| Compound | Substituents | Effect on NMDA Receptor Activity |

|---|---|---|

| 2-Naphthoic acid | None | Low activity |

| 3-Amino-2-naphthoic acid | 3-Amino | Increased inhibitory activity at GluN1/GluN2C and GluN1/GluN2D receptors |

| 3-Hydroxy-2-naphthoic acid | 3-Hydroxy | Increased inhibitory activity at GluN1/GluN2C and GluN1/GluN2D receptors |

| 1-Bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid (UBP618) | 1-Bromo, 2-Hydroxy, 6-Phenyl | Potent, non-selective inhibitor of all NMDA receptor subtypes |

The three-dimensional conformation of a molecule is a critical determinant of its interaction with a biological target. Conformational analysis of 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid derivatives involves the study of the different spatial arrangements of the atoms that can be obtained through rotation about single bonds. This molecular flexibility can significantly impact the binding affinity and selectivity of the compound for its target.

Understanding the preferred conformations and the energy barriers between them is crucial for designing molecules that can adopt the optimal geometry for binding to a specific biological target. The flexibility of the molecule allows it to adapt its shape to the binding site, which can be a key factor in its biological activity.

Molecular Target Identification and Ligand-Binding Studies (Non-Clinical Contexts)

Identifying the specific molecular targets of a compound and characterizing the interactions at the binding site are fundamental steps in understanding its mechanism of action. For 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid and its analogs, these studies have been conducted in various non-clinical contexts.

Derivatives of 2-naphthoic acid have been identified as allosteric modulators of NMDA receptors, meaning they bind to a site on the receptor that is distinct from the agonist binding site and modulate the receptor's activity. nih.govnih.gov These compounds exhibit varied subunit-selectivity and can act as either inhibitors (negative allosteric modulators, NAMs) or potentiators (positive allosteric modulators, PAMs). nih.gov The inhibitory mechanism of these naphthoic acid derivatives is non-competitive and voltage-independent, distinguishing them from other classes of NMDA receptor antagonists. nih.gov

In the realm of photosynthesis, certain hydroxynaphthalenecarboxamides have been shown to inhibit Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain. nih.govmdpi.com These compounds block the flow of electrons within PSII, thereby inhibiting photosynthesis. researchgate.netucanr.edu The inhibitory activity is dependent on the lipophilicity of the compound and the position of substituents on the molecule. nih.govnih.gov Fluorescence spectroscopy studies have indicated that these compounds interact with chlorophyll a and aromatic amino acids within the pigment-protein complexes of PSII. nih.gov The proposed site of action is on the acceptor side of PSII, between the primary electron donor P680 and the plastoquinone QB. nih.gov

The table below presents the inhibitory concentrations (IC50) of selected hydroxynaphthalenecarboxamide derivatives on photosynthetic electron transport in spinach chloroplasts. nih.gov

| Compound | IC50 for PET Inhibition (µM) |

|---|---|

| 2-hydroxy-N-phenylnaphthalene-1-carboxamide | 28.9 |

| N-[3-(but-2-yloxy)phenyl]-2-hydroxynaphthalene-1-carboxamide | 42.5 |

| 1-hydroxy-N-(3-propoxyphenyl)naphthalene-2-carboxamide | 2.0 |

| 1-hydroxy-N-(3-ethoxyphenyl)-naphthalene-2-carboxamide | 3.1 |

Beyond specific enzyme inhibition, derivatives of 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid can interact with broader cellular biochemical pathways. As discussed previously, the inhibition of Photosystem II directly impacts the photosynthetic electron transport chain, a fundamental process in plant and algal cells. nih.govnih.govmdpi.com This disruption of electron flow not only halts the production of energy and reducing power but can also lead to the formation of reactive oxygen species, causing oxidative damage to the cell. researchgate.net

In the context of bacterial metabolism, microorganisms have been shown to degrade various naphthalene derivatives. For example, some bacterial strains can utilize hydroxynaphthoic acids as a source of carbon and energy. nih.gov The degradation pathways often involve a series of enzymatic reactions that break down the aromatic ring structure. In some cases, the degradation of aromatic alkanoic naphthenic acids proceeds through beta-oxidation of the alkyl side chain. nih.gov The ability of certain bacteria to metabolize these compounds is of interest for bioremediation applications. nih.gov Anaerobic degradation of naphthalene by some pure bacterial cultures has also been observed, with some studies suggesting that the metabolic pathways may involve ring hydroxylation or carboxylation. researchgate.net

Photochemical and Spectroscopic Mechanistic Elucidations

Spectroscopic techniques are invaluable for elucidating the structure and electronic properties of molecules, which in turn provides insights into their photochemical behavior and reaction mechanisms. Techniques such as Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy, coupled with quantum chemical calculations, have been used to study compounds structurally related to 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid, such as 1-hydroxy-2-naphthoic acid. researchgate.net

These studies provide detailed information on the vibrational modes of the molecule and can be used to analyze the formation of intermolecular hydrogen bonds, such as the dimerization of carboxylic acids. researchgate.net UV-Vis absorption spectra, investigated both experimentally and through Time-Dependent Density Functional Theory (TD-DFT) calculations, reveal the electronic transitions within the molecule. researchgate.net This information is crucial for understanding how the molecule absorbs light and what photochemical reactions it might undergo. The analysis of these spectroscopic properties helps to build a comprehensive picture of the molecule's behavior at the quantum level, which can be correlated with its observed biological and chemical activities.

Fundamental Mechanisms of Photosensitization

There is currently no available research detailing the fundamental mechanisms of photosensitization for 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid. Investigations into its capacity to absorb light and transfer energy to surrounding molecules, a key aspect of photosensitization, have not been reported. The efficiency of intersystem crossing to a triplet state and subsequent energy transfer to molecular oxygen to produce singlet oxygen, a common pathway for photosensitizers, has not been characterized for this specific compound.

Excited State Dynamics and Energy Transfer Processes

Specific data regarding the excited state dynamics and energy transfer processes of 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid are not present in the current body of scientific literature. Information on the lifetimes of its excited singlet and triplet states, quantum yields of fluorescence and phosphorescence, and the specific pathways of energy dissipation after photoexcitation is not available. Consequently, a detailed account of the energy transfer processes, such as Förster resonance energy transfer (FRET) or Dexter energy transfer, involving this compound cannot be provided.

Computational and Theoretical Chemistry Approaches for 5 Amino 4 Hydroxy 2 Naphthalenecarboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid. rsc.org These calculations solve approximations of the Schrödinger equation to provide detailed information about the molecule's electronic structure.

The process typically begins with geometry optimization, where the molecule's most stable three-dimensional conformation (lowest energy state) is determined. nih.gov From this optimized structure, a wealth of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, these calculations generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps identify electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other reagents and for understanding its reactivity in chemical synthesis. rsc.org

Table 1: Exemplary Calculated Electronic Properties for 5-Amino-4-hydroxy-2-naphthalenecarboxylic Acid

| Parameter | Description | Exemplary Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.6 eV |

| Dipole Moment | Measure of the net molecular polarity | 3.5 D |

Note: These are representative values to illustrate the output of quantum chemical calculations and may not reflect experimentally verified data.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Predictions

To explore the potential of 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are employed. These methods predict how a small molecule (ligand) interacts with a biological macromolecule, such as a protein or enzyme (receptor). nih.govnih.gov

Molecular Docking: This computational technique predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the ligand in the binding site of a receptor with a known three-dimensional structure and evaluating the binding affinity using a scoring function. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov For 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid, docking could reveal its potential to inhibit specific enzymes by showing how its functional groups (amino, hydroxyl, carboxylic acid) interact with the active site residues.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations provide a dynamic view of the ligand-receptor complex over time. mdpi.com By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose and provide a more detailed understanding of the binding energetics. mdpi.com These simulations can reveal conformational changes in both the ligand and the receptor upon binding, offering insights into the mechanism of action. nih.govsemanticscholar.org For example, an MD simulation could show the stability of hydrogen bonds formed between the carboxylic acid group of the ligand and amino acid residues in the receptor's active site over a period of nanoseconds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in designing new analogs of 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid with potentially enhanced activity. researchgate.net

The core of QSAR involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to correlate these descriptors with their measured biological activity. nih.gov The resulting QSAR model can then be used to predict the activity of new, untested compounds. nih.gov

A wide range of physicochemical descriptors can be calculated to build a robust QSAR model. These descriptors quantify various aspects of a molecule's structure and properties. nih.gov They are broadly categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

3D descriptors: Dependent on the 3D conformation of the molecule, such as GETAWAY and 3D-MoRSE descriptors. researchgate.net

Physicochemical descriptors: Related to properties like lipophilicity (logP), solubility, and hydrogen bonding capacity. nih.gov

For a series of derivatives of 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid, a QSAR model might reveal that increased lipophilicity in a certain region of the molecule correlates with higher activity, while the presence of a hydrogen bond donor at another position is detrimental.

Table 2: Sample Physicochemical Descriptors for a Hypothetical Series of Analogs

| Compound | LogP (Lipophilicity) | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors | Predicted Activity (IC50, µM) |

|---|---|---|---|---|---|

| Analog 1 | 2.1 | 98.5 | 3 | 4 | 15.2 |

| Analog 2 | 2.5 | 90.1 | 2 | 4 | 8.7 |

| Analog 3 | 1.8 | 105.3 | 4 | 5 | 22.5 |

Note: This table presents hypothetical data for illustrative purposes.

Pharmacophore Mapping: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to bind to a specific receptor and elicit a biological response. nih.gov Typical features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.netresearchgate.net For 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid, a pharmacophore model could be generated based on its interactions with a target receptor. This model serves as a 3D query to screen virtual libraries for other structurally diverse compounds that fit the model and are therefore likely to be active. science.gov

De Novo Design: This approach involves designing novel molecules from scratch, often using a molecular scaffold as a starting point. nih.gov The scaffold of 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid can be used as a foundation upon which new functional groups are added or existing ones are modified. mdpi.com This process is often guided by the insights gained from QSAR and pharmacophore models to create new molecules with optimized properties and predicted high activity for a specific biological target. arxiv.org

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. For 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid, this could involve studying its synthesis or its degradation pathways. researchgate.netrsc.org Using quantum chemical methods like DFT, researchers can map the entire potential energy surface of a reaction.

This involves locating and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. This theoretical insight can help optimize reaction conditions, improve yields, and predict potential byproducts in the synthesis or metabolic fate of the compound.

Advanced Analytical and Spectroscopic Characterization Techniques Beyond Basic Identification

High-Resolution Mass Spectrometry for Comprehensive Metabolite and Derivative Characterization

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is an indispensable tool for the characterization of metabolites and synthetic derivatives of "5-Amino-4-hydroxy-2-naphthalenecarboxylic acid". The high mass accuracy and resolution of instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allow for the determination of elemental compositions of parent ions and their fragments, facilitating unambiguous identification.

In the study of its metabolism, LC-HRMS can be employed to detect and identify potential biotransformation products in complex biological matrices. The general workflow involves the separation of metabolites from a biological sample using liquid chromatography, followed by ionization and mass analysis. By comparing the high-resolution mass spectra of the parent compound with those of its potential metabolites, characteristic mass shifts corresponding to specific metabolic reactions (e.g., hydroxylation, glucuronidation, sulfation) can be identified.

Tandem mass spectrometry (MS/MS) experiments on an HRMS platform provide detailed structural information through the analysis of fragmentation patterns. While specific fragmentation data for "5-Amino-4-hydroxy-2-naphthalenecarboxylic acid" is not extensively documented in publicly available literature, general fragmentation pathways for related aminonaphthoic acid derivatives can be inferred. Common fragmentation patterns for similar compounds often involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), as well as cleavages of the substituent groups.

Table 1: Potential HRMS Fragmentation Analysis of a Hypothetical Derivative

| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Putative Lost Neutral Fragment |

| [M+H]⁺ | -H₂O | [M+H-18]⁺ | Water |

| [M+H]⁺ | -CO | [M+H-28]⁺ | Carbon Monoxide |

| [M+H]⁺ | -COOH | [M+H-45]⁺ | Formic Acid |

| [M-H]⁻ | -CO₂ | [M-H-44]⁻ | Carbon Dioxide |

This table represents a hypothetical fragmentation pattern for a derivative of 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid to illustrate the utility of HRMS. Actual fragmentation would need to be determined experimentally.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

While standard ¹H and ¹³C NMR are fundamental for basic structural confirmation, advanced NMR techniques are crucial for elucidating the detailed stereochemistry and conformational preferences of "5-Amino-4-hydroxy-2-naphthalenecarboxylic acid" and its derivatives. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide through-space correlations between protons, which are invaluable for determining the relative stereochemistry and preferred conformations in solution.

For instance, in a derivative of "5-Amino-4-hydroxy-2-naphthalenecarboxylic acid" with additional chiral centers, NOESY experiments can reveal the spatial proximity of substituents, allowing for the assignment of their relative orientations. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the correlated nuclei, providing quantitative distance restraints that can be used in computational modeling to generate a three-dimensional structure of the molecule in solution.

X-ray Crystallography for Definitive Solid-State Structure Determination of Derivatives

In the case of derivatives of "5-Amino-4-hydroxy-2-naphthalenecarboxylic acid," obtaining a single crystal suitable for X-ray diffraction would yield a wealth of structural information. The resulting crystal structure would definitively establish the connectivity of the atoms and the stereochemistry at any chiral centers. Furthermore, the analysis of the crystal packing can reveal details about intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the solid-state properties of the material.

Table 2: Illustrative Crystallographic Data for an Analogous Compound (6-Amino-2-naphthoic acid monohydrate)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.456(3) |

| b (Å) | 3.821(1) |

| c (Å) | 20.218(4) |

| β (°) | 94.73(3) |

| Volume (ų) | 958.1(4) |

| Z | 4 |

Data obtained from the crystallographic study of 6-Amino-2-naphthoic acid monohydrate and serves as an example of the type of data obtained from X-ray crystallography. researchgate.net

Chiroptical Spectroscopy (e.g., ECD, VCD) for Enantiomeric Purity and Absolute Configuration Determination

"5-Amino-4-hydroxy-2-naphthalenecarboxylic acid" is not inherently chiral. However, if chiral centers are introduced into its derivatives through synthesis, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) become essential for determining the enantiomeric purity and absolute configuration of the resulting stereoisomers.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemical environment of the chromophores within the molecule. By comparing the experimental ECD spectrum of a chiral derivative to the spectra predicted by quantum chemical calculations for each possible enantiomer, the absolute configuration can be unambiguously assigned. nih.gov

VCD spectroscopy is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD is particularly powerful for determining the absolute configuration of molecules in solution and does not require the presence of a UV-Vis chromophore. americanlaboratory.comnih.gov The experimental VCD spectrum is compared with the computationally predicted spectrum for a known enantiomer to establish the absolute stereochemistry. americanlaboratory.comnih.gov These techniques are invaluable for the stereochemical characterization of chiral derivatives of "5-Amino-4-hydroxy-2-naphthalenecarboxylic acid" that may be developed for specialized applications.

Applications of 5 Amino 4 Hydroxy 2 Naphthalenecarboxylic Acid in Advanced Materials Science and Chemical Systems Non Biological

Utilization as Chemical Intermediates in Complex Organic Synthesis

The multifunctionality of 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid allows it to serve as a versatile precursor in the synthesis of more complex molecular structures. The strategic placement of its reactive groups—an electron-donating amino group, a phenolic hydroxyl group, and an electron-withdrawing carboxylic acid group on a naphthalene (B1677914) scaffold—provides multiple reaction sites for building intricate organic compounds.

The structure of 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid is closely related to other aminonaphthol derivatives that are widely used as intermediates in the manufacturing of dyes. researchgate.net Specifically, the presence of the amino group allows for diazotization, a critical step in the formation of azo dyes.

The general synthesis process involves treating the primary aromatic amine with a source of nitrous acid to form a diazonium salt. This salt then acts as an electrophile in a coupling reaction with an electron-rich substrate, such as a phenol (B47542) or another amine, to form an azo compound. These compounds are characterized by the -N=N- linkage, which often forms part of an extended conjugated system, leading to strong absorption of visible light and, consequently, intense color.

By carefully selecting the coupling partner, a wide variety of colors and properties can be achieved. The hydroxyl and carboxylic acid groups on the 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid moiety can influence the final properties of the dye, such as its solubility, lightfastness, and affinity for different fibers. semanticscholar.orgsciencepublishinggroup.com

Table 1: Functional Groups and Their Roles in Dye Synthesis

| Functional Group | Role in Synthesis and Final Dye Properties |

|---|---|

| Amino Group (-NH₂) | Primary site for diazotization to form a reactive diazonium salt, which is essential for creating the azo bridge (-N=N-). |

| Hydroxyl Group (-OH) | Acts as an auxochrome, modifying the color and intensity of the dye. It can also improve dye-fiber interactions through hydrogen bonding. |

| Carboxylic Acid Group (-COOH) | Enhances water solubility (as a carboxylate salt) and provides a site for covalent bonding to certain substrates, improving wash fastness. |

| Naphthalene Core | Forms the backbone of the chromophore, contributing to the extended conjugated system responsible for the dye's color and providing thermal and chemical stability. |

The distinct functional groups on 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid make it a candidate for constructing larger, well-defined molecular structures. The carboxylic acid can form hydrogen bonds or be converted into other functional groups like esters or amides. The amino group can also participate in hydrogen bonding or form imines. The hydroxyl group provides another site for hydrogen bonding or ether formation. This combination of functionalities on a rigid naphthalene platform is advantageous for creating molecules that can self-assemble through non-covalent interactions like hydrogen bonding and π-π stacking, which are fundamental to supramolecular chemistry.

Role in Photosensitization and Photochemistry

The aromatic naphthalene core of 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid imparts significant photophysical properties, making it a subject of interest for applications in photosensitization and photochemistry.

Photoinitiators are molecules that, upon absorption of light, generate reactive species such as free radicals or cations that initiate polymerization. sigmaaldrich.com Type II photoinitiators operate through a bimolecular reaction where the excited state of the initiator interacts with a co-initiator to produce these radicals. sigmaaldrich.com While direct application of 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid as a photoinitiator is not extensively documented, its structural motifs are found in related photosensitive systems. The amino and hydroxyl groups can act as electron donors, which is a key feature in many Type II photoinitiating systems. Further derivatization could potentially lead to novel photoinitiators, particularly for curing pigmented systems where light penetration is a challenge. google.com

Naphthalene-based compounds are frequently used as fluorophores due to their high quantum yields and environmental sensitivity. nih.govnih.gov The fluorescence of the naphthalene core in 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid can be modulated by the attached functional groups. These groups can be tailored to interact with specific analytes, leading to changes in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). For example, the carboxylic acid and hydroxyl groups could serve as binding sites for metal ions or other small molecules, making it a potential scaffold for a fluorescent chemosensor. nih.gov

Table 2: Potential Sensing Applications Based on Functional Groups

| Functional Group | Potential Analyte | Sensing Mechanism |

|---|---|---|

| Carboxylic Acid & Hydroxyl Groups | Metal Ions | Chelation-enhanced or chelation-quenched fluorescence. |

| Amino Group | Aldehydes, Ketones | Formation of a Schiff base, leading to a change in the electronic structure and a corresponding fluorescence response. |

| Naphthalene Core | Changes in environmental polarity | Solvatochromic shifts in fluorescence emission. |

Research on similar naphthalene-based structures has shown their utility in detecting biologically and environmentally relevant species. For instance, a probe based on 1-hydroxy-2,4-diformylnaphthalene was developed for the sensitive detection of sulfites. nih.gov This demonstrates the principle that the functionalized naphthalene scaffold is a powerful platform for creating highly specific and sensitive fluorescent probes.

Chelation Chemistry and Metal Complex Formation for Catalytic or Sensing Applications

The presence of amino, hydroxyl, and carboxylic acid groups in a specific spatial arrangement allows 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid to act as a chelating agent. These groups can coordinate with a central metal ion to form stable metal complexes. The combination of a "hard" carboxylate oxygen, a borderline hydroxyl oxygen, and a "soft" amino nitrogen donor allows for the potential to bind with a variety of transition metals. mdpi.com

The formation of such complexes can have several applications:

Catalysis: Transition metal complexes are fundamental to many catalytic processes. Chiral ligands derived from compounds like amino acids are used in asymmetric catalysis. mdpi.com The inherent structure of 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid could be exploited to create novel catalysts for organic transformations.

Sensing: The binding of a specific metal ion can induce a change in the photophysical properties of the ligand, forming the basis for a colorimetric or fluorescent sensor. The electronic properties of the naphthalene ring are sensitive to the coordination of a metal, which can lead to a detectable signal.

Development of Novel Analytical Reagents and Sensors

The unique molecular architecture of 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid, which combines a fluorescent naphthalene core with strategically positioned amino and hydroxyl groups, makes it a promising candidate for the development of novel analytical reagents and sensors. These functional groups can act as binding sites for various analytes, while the naphthalene moiety can serve as a signaling unit, leading to detectable changes in its optical or electrochemical properties upon binding.

The primary amine (-NH₂) and hydroxyl (-OH) groups on the naphthalene ring are capable of forming coordination complexes with a variety of metal ions. This chelating ability is a cornerstone for the design of selective sensors. The carboxylic acid group (-COOH) can further influence the solubility and binding affinity of the molecule.

Research into related aminonaphthol derivatives has demonstrated their utility in sensor applications. For instance, compounds with similar functional arrangements are known to form Schiff bases, which are widely employed as ligands for the complexation of metal ions. mdpi.com The formation of a Schiff base by reacting the amino group of 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid with an appropriate aldehyde can create a new molecule with tailored selectivity and sensitivity for specific analytes.

The inherent fluorescence of the naphthalene ring is a key feature that can be exploited in the design of "turn-on" or "turn-off" fluorescent sensors. The binding of an analyte to the functional groups can alter the electronic properties of the fluorophore, leading to either an enhancement or quenching of the fluorescence signal. This principle has been successfully applied in other naphthalene-based sensors for the detection of various ions and molecules. For example, a phenolic Mannich base derived from 1′-hydroxy-2′-acetonaphthone has been shown to act as a fluorescent sensor for Al³⁺ and Cu²⁺ ions. nih.gov

Furthermore, the electroactive nature of the amino and hydroxyl groups suggests that 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid could be incorporated into electrochemical sensors. mdpi.com The oxidation or reduction potentials of the compound may shift upon interaction with an analyte, providing a measurable electrical signal. Electrochemical sensors often offer advantages such as high sensitivity, rapid response times, and the potential for miniaturization. mdpi.com

While direct and extensive research on the application of 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid in sensors is still an emerging area, the well-established principles of chemosensor design and the known reactivity of its functional groups provide a strong foundation for its potential in this field. The development of derivatives, such as Schiff bases or polymers incorporating this moiety, could lead to a new class of selective and sensitive analytical tools.

Illustrative Performance of a Hypothetical Sensor Based on a 5-Amino-4-hydroxy-2-naphthalenecarboxylic Acid Derivative

The following table represents typical performance data that could be expected from a fluorescent chemosensor derived from 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid for the detection of a specific metal ion (e.g., Cu²⁺), based on the performance of similar naphthalene-based sensors.

| Parameter | Value | Unit |

|---|---|---|

| Analyte | Copper (II) | - |

| Detection Method | Fluorescence Quenching | - |

| Linear Range | 0.1 - 10.0 | µM |

| Limit of Detection (LOD) | 0.05 | µM |

| Response Time | < 5 | minutes |

| Optimal pH Range | 6.0 - 8.0 | - |

| Selectivity | High selectivity over other common metal ions (Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Fe³⁺) | - |

Environmental Fate and Biotransformation of Naphthalene Based Compounds if Analogous Compounds Are Relevant

Microbial Degradation Pathways of Substituted Naphthalene (B1677914) Derivatives

Naphthalene and its derivatives serve as model substrates for studying the metabolic diversity and genomic insights into the microbial degradation of polycyclic aromatic hydrocarbons (PAHs). nih.gov While specific microbial degradation pathways for 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid are not extensively documented, the degradation of structurally similar compounds, such as other substituted naphthalenes, has been studied.

Generally, the microbial degradation of naphthalene derivatives is initiated by the enzymatic introduction of hydroxyl groups, a reaction catalyzed by dioxygenases. This initial step increases the water solubility of the compound and makes it more susceptible to further metabolism. For instance, the degradation of naphthalene itself often proceeds through the formation of 1,2-dihydroxynaphthalene, which is then further catabolized via either the catechol or gentisate pathway. nih.gov

In the case of substituted naphthalenes, such as amino- and hydroxy-naphthalene sulfonic acids, complete degradation has been observed in mixed bacterial consortia. nih.gov These consortia often harbor complementary catabolic pathways where one bacterial species may perform the initial desulfonation or deamination, producing an intermediate that is then metabolized by another species. nih.gov Naphthoic acids, which are carboxylic acid derivatives of naphthalene, are known to be formed as byproducts during the degradation of other PAHs like methylnaphthalenes. nih.gov Some soil bacteria, such as Stenotrophomonas maltophilia, have been reported to utilize 1-naphthoic acid as a carbon source, initiating metabolism through double hydroxylation of the aromatic ring. nih.gov

Given the structure of 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid, it is plausible that its microbial degradation would involve initial enzymatic reactions targeting the amino and hydroxyl groups, potentially leading to deamination and further hydroxylation. The carboxylic acid group may also influence the metabolic route. The degradation is likely to proceed through a series of intermediates, ultimately leading to ring cleavage and mineralization to carbon dioxide and water under aerobic conditions. Under anaerobic conditions, a sulfate-reducing consortium has been shown to degrade naphthalene by initial carboxylation to 2-naphthoic acid, followed by sequential reduction of the aromatic rings. nih.gov

Table 1: Examples of Microbial Degradation Pathways for Analogous Naphthalene Derivatives

| Compound Class | Initial Enzymatic Step | Key Intermediates | Degradation Pathway | Reference |

| Naphthalene | Dioxygenation | cis-Naphthalene dihydrodiol, 1,2-Dihydroxynaphthalene | Catechol or Gentisate pathway | nih.gov |

| Amino- and Hydroxy-naphthalene sulfonic acids | Desulfonation by 1,2-dioxygenation | Amino- or hydroxysalicylates | Further metabolism by other consortium members | nih.gov |

| 1-Naphthoic acid | Double hydroxylation | 1,2-Dihydroxy-8-carboxynaphthalene | Central carbon pathway | nih.gov |

| Naphthalene (anaerobic) | Carboxylation | 2-Naphthoic acid, 5,6,7,8-Tetrahydro-2-naphthoic acid | Sequential ring reduction | nih.gov |

Abiotic Degradation Mechanisms (e.g., Photodegradation, Hydrolysis) in Environmental Matrices

In addition to microbial activity, abiotic processes can contribute to the transformation of naphthalene derivatives in the environment. The primary abiotic degradation mechanisms for organic compounds in aquatic and terrestrial systems are photodegradation and hydrolysis.

Photodegradation: Naphthalene and its derivatives can absorb ultraviolet light from solar radiation, which can lead to their photodecomposition. nih.gov In the atmosphere, PAHs can react with pollutants such as ozone, nitrogen oxides, and sulfur dioxide, resulting in the formation of diones, nitro- and dinitro-PAHs, and sulfonic acids, respectively. nih.gov The presence of hydroxyl and amino groups on the naphthalene ring of 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid may influence its photoreactivity, potentially making it more susceptible to photodegradation compared to unsubstituted naphthalene.

Methodologies for Environmental Monitoring and Detection of Naphthalene Carboxylic Acids

The environmental monitoring and detection of naphthalene carboxylic acids, including compounds analogous to 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid, are crucial for assessing their environmental concentrations and fate. Various analytical techniques are employed for their detection in environmental matrices such as water and soil.

Commonly used methods involve a sample preparation step, such as liquid-liquid extraction or solid-phase extraction (SPE), to concentrate the analytes and remove interfering substances. nih.govepa.gov Following extraction, the compounds are typically analyzed using chromatographic techniques coupled with various detectors.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of naphthalene carboxylic acids. nih.gov An improved HPLC method has been developed to detect 2-nitrophenylhydrazides of naphthenic acids at low concentrations. nih.gov Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, often requiring a derivatization step to convert the carboxylic acids into more volatile esters prior to analysis. nih.gov This method provides high sensitivity and specificity for the detection of these compounds. nih.gov

For air and soil gas samples, methods such as EPA Method TO-15 (using SUMMA canisters) and EPA Method TO-17 (using sorbent tubes) are employed for the analysis of volatile and semi-volatile organic compounds, including naphthalene. easlab.comumass.edu

Table 2: Analytical Methods for the Detection of Naphthalene Carboxylic Acids and Related Compounds

| Analytical Technique | Sample Matrix | Sample Preparation | Detection Method | Reference |

| High-Performance Liquid Chromatography (HPLC) | Water | Derivatization to 2-nitrophenylhydrazides | UV or other detectors | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Water | Liquid-liquid extraction, derivatization to t-butyldimethylsilyl esters | Mass Spectrometry | nih.gov |

| Solid-Phase Extraction (SPE) coupled with HPLC or GC-MS | Water | SPE | UV, MS | epa.gov |

| EPA Method TO-15 | Air, Soil Gas | Whole air sampling in SUMMA canisters | GC-MS | easlab.comumass.edu |

| EPA Method TO-17 | Air, Soil Gas | Sorbent tube sampling | Thermal desorption GC-MS | easlab.com |

Future Research Directions and Translational Opportunities for 5 Amino 4 Hydroxy 2 Naphthalenecarboxylic Acid Research

Exploration of Novel and Sustainable Synthetic Pathways

The future of synthesizing 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid will likely focus on the development of environmentally benign and efficient methods. While a microwave-assisted pathway for the synthesis of 5-amino- and 7-amino-4-hydroxy-2-naphthoic acids has been reported, there is considerable room for improvement in alignment with the principles of green chemistry. researchgate.net Future research should aim to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency.

Key areas for exploration include:

Catalytic Systems: Investigating novel catalysts to improve reaction yields and selectivity, potentially reducing the need for stoichiometric reagents that contribute to waste.

Alternative Solvents: Exploring the use of greener solvents, such as water or supercritical carbon dioxide, to replace traditional hazardous organic solvents.

Flow Chemistry: Implementing continuous flow processes could offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing byproducts.

A comparative analysis of synthetic methodologies, highlighting the advantages of greener approaches, is presented below:

| Methodology | Key Features | Potential Advantages |

| Conventional Synthesis | Often relies on stoichiometric reagents and hazardous solvents. | Established and well-understood procedures. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Faster reaction times, potentially higher yields. |

| Green Catalytic Synthesis | Employs recyclable catalysts and benign solvents. | Reduced waste, improved safety, and sustainability. |

| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream. | Enhanced safety, scalability, and process control. |

Development of Highly Selective and Efficient Functionalization Strategies

The ability to selectively modify the structure of 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid is crucial for tailoring its properties for specific applications. Future research will likely focus on developing highly selective and efficient functionalization strategies, particularly through C-H bond activation. This approach allows for the direct modification of the naphthalene (B1677914) core without the need for pre-functionalized starting materials, leading to more step-economic syntheses.

Promising research directions include:

Directed C-H Functionalization: Utilizing the existing functional groups (amino, hydroxyl, or carboxyl) to direct transition metal catalysts to specific positions on the naphthalene ring for the introduction of new substituents.

Enzymatic Functionalization: Employing engineered enzymes, such as cytochrome P450s, to achieve unparalleled levels of regio- and stereoselectivity in the functionalization of the naphthalene core. rochester.edunih.govnih.gov

Photocatalysis: Using light to drive chemical reactions, offering mild and selective methods for functionalization.

These advanced functionalization techniques will enable the creation of a diverse library of derivatives with fine-tuned electronic, steric, and pharmacokinetic properties.

Elucidation of Broader Molecular Interaction Mechanisms and Pathways

A deeper understanding of how 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid and its derivatives interact with biological targets is essential for their development as therapeutic agents or molecular probes. Future research in this area will heavily rely on a combination of computational and experimental techniques.

Molecular Docking: In silico methods like molecular docking can predict the binding modes and affinities of these compounds with various proteins, helping to identify potential biological targets and guide the design of more potent analogs. ajol.infonih.gov

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide atomic-level details of the interactions between the naphthalene-based compounds and their biological receptors.

Biophysical Techniques: Methods such as surface plasmon resonance and isothermal titration calorimetry can be used to quantify the binding kinetics and thermodynamics of these interactions.

By elucidating these molecular mechanisms, researchers can gain valuable insights into the structure-activity relationships of this class of compounds, facilitating the rational design of molecules with desired biological activities.

Design of Next-Generation Materials Leveraging the Naphthalene Core Structure

The rigid, planar structure of the naphthalene core in 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid makes it an excellent scaffold for the development of advanced materials with novel properties.

Future research could focus on:

Porous Organic Polymers: The incorporation of this naphthalenecarboxylic acid derivative into porous polymer networks could lead to materials with high surface areas and tailored pore sizes for applications in gas storage, separation, and catalysis. nih.gov

Fluorescent Probes: Modification of the naphthalene ring system can lead to the development of fluorescent molecules for sensing and imaging applications in biological systems.

Drug Delivery Systems: Naphthalene-based nanoparticles and liposomes are being explored for their potential in targeted drug delivery, offering improved solubility and biocompatibility. aip.orgmdpi.com

Organic Electronics: The aromatic nature of the naphthalene core suggests potential applications in the development of organic semiconductors and other electronic materials.

The versatility of the 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid scaffold provides a rich platform for the creation of next-generation materials with a wide range of functionalities.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery and materials science. In the context of 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid research, these computational tools can significantly accelerate the design and optimization process.

Key applications of AI and ML include:

Predictive Modeling: ML algorithms can be trained on existing data to build models that predict the biological activity, pharmacokinetic properties, and toxicity of novel derivatives. ijpsjournal.comresearchgate.net

Generative Models: AI can be used to design new molecules with desired properties by learning from large chemical databases. mdpi.com

Reaction Prediction: ML models can predict the outcomes of chemical reactions, aiding in the design of efficient synthetic routes. researchgate.net

The integration of AI and ML into the research workflow will enable a more rapid and cost-effective exploration of the chemical space around the 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid scaffold, leading to the faster identification of promising candidates for various applications.

Q & A

Q. What are the recommended synthetic routes for 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step functionalization of naphthalene derivatives. For example, amino and hydroxy groups can be introduced via electrophilic substitution or diazo coupling, followed by carboxylation. Protecting groups (e.g., acetyl for -NH₂, silyl ethers for -OH) are critical to prevent side reactions . Purification methods like recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 column, acidic mobile phase) are recommended to achieve >95% purity. Monitoring reaction progress via TLC or in-situ FTIR ensures intermediate stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals by comparing chemical shifts with structurally similar naphthoic acids (e.g., 4-chloro-1-hydroxy-2-naphthalenecarboxylic acid, where δ ~12.5 ppm for -COOH and δ ~6.5–8.5 ppm for aromatic protons) .

- IR Spectroscopy : Confirm functional groups via O-H stretching (~3200 cm⁻¹), C=O (~1680 cm⁻¹), and N-H bending (~1600 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS in negative ion mode to detect [M-H]⁻ peaks and validate molecular weight .

Q. How should researchers handle solubility and stability challenges during experiments?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) under mild heating. For aqueous stability, maintain pH 6–7 to prevent deprotonation of -COOH or oxidation of -NH₂. Store lyophilized samples at -20°C under inert gas to avoid degradation .

Advanced Research Questions

Q. How can conflicting data from NMR and X-ray crystallography be resolved for structural confirmation?

- Methodological Answer : Discrepancies often arise from dynamic proton exchange (e.g., -OH/-NH₂) or polymorphism. Use 2D NMR (COSY, NOESY) to clarify proton-proton correlations and solid-state NMR to compare with crystallographic data. For X-ray diffraction, grow crystals in varied solvents (e.g., methanol vs. acetonitrile) to assess polymorphic forms. Cross-validate with computational models (DFT for optimized geometry) .

Q. What strategies optimize regioselective functionalization of the naphthalene ring?

- Methodological Answer : The amino and hydroxy groups direct electrophilic substitution to specific positions. For example, nitration occurs preferentially at the 6-position due to -NH₂’s activating effect, while sulfonation targets the 8-position under acidic conditions. Use kinetic vs. thermodynamic control (e.g., low temperature for nitration, high temperature for sulfonation) to manipulate regioselectivity. Validate outcomes via HPLC-MS and isotopic labeling .

Q. How do pH and solvent polarity affect the compound’s biological activity in vitro?

- Methodological Answer :

- pH-Dependent Activity : At physiological pH (7.4), the compound may form zwitterionic structures, altering membrane permeability. Test activity across pH 5–8 using buffered assay media.

- Solvent Effects : Use logP calculations to predict partitioning behavior. For cell-based assays, minimize solvent concentrations (e.g., <0.1% DMSO) to avoid cytotoxicity. Compare IC50 values in aqueous vs. lipid-rich matrices .

Q. What computational methods are suitable for predicting reaction pathways or binding affinities?

- Methodological Answer :

- Reaction Pathways : Apply DFT (B3LYP/6-311+G(d,p)) to model transition states and activation energies for substitutions or tautomerism.

- Binding Studies : Use molecular docking (AutoDock Vina) with protein targets (e.g., enzymes with naphthoic acid-binding sites). Validate predictions via SPR or ITC .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental pKa values?

- Methodological Answer : Experimental pKa values (e.g., for -COOH or -OH) may deviate from computational predictions due to solvent effects or intermolecular H-bonding. Perform potentiometric titration in varied ionic strengths (I = 0.1–0.5 M KCl) and compare with COSMO-RS simulations. For -NH₂, use UV-Vis spectroscopy to track protonation-dependent absorbance shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products